The compound is identified by its IUPAC name and has the CAS Number 1211-28-5. It falls under the category of organophosphorus compounds, specifically phosphorodiamidates, which are characterized by the presence of phosphorus atoms bonded to nitrogen and oxygen. Its structure features a butenyl group attached to a phosphorodiamidate backbone along with two chloroethyl groups, which are crucial for its reactivity and biological activity.
The synthesis of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate typically involves several steps, including:
The reaction conditions must be carefully controlled, including temperature and solvent choice, to ensure high yield and purity of the final product.
The molecular structure of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate can be described as follows:
Crystallographic studies may provide further insights into its three-dimensional arrangement and conformational flexibility.
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate participates in several chemical reactions:
These reactions are essential for its mechanism of action in biological systems.
The mechanism of action for O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate primarily involves its role as an alkylating agent:
This mechanism underlies its potential therapeutic applications in oncology.
The physical and chemical properties of O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate include:
These properties influence its handling and application in laboratory settings.
O-(3-Butenyl)-N,N-bis(2-chloroethyl)phosphorodiamidate has several scientific applications:
Its unique structure and reactivity make it a valuable compound in both research and therapeutic contexts.
The systematic IUPAC name N-[amino(but-3-enoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine unambiguously defines the molecular architecture of this phosphorodiamidate compound [2] [3]. This nomenclature adheres to priority rules by designating the phosphorodiamidate group (-P(=O)(N)N) as the parent structure, with the 3-butenyl (allylic) and bis(2-chloroethyl) moieties as substituents [3]. The molecular formula C₈H₁₇Cl₂N₂O₂P (molar mass: 275.11 g/mol) reveals key compositional features:
Table 1: Atomic Composition Analysis
Element | Count | Role in Molecular Structure |
---|---|---|
C | 8 | Butenyl backbone (C1–C4), chloroethyl chains (C5–C8) |
H | 17 | Aliphatic hydrogens, amine protons |
Cl | 2 | Electrophilic chlorides (C7, C8 positions) |
N | 2 | Phosphoramidate nitrogen atoms |
O | 2 | Phosphoryl (P=O), P-O-ether linkage |
P | 1 | Central phosphorus atom |
The SMILES representation C=CCCOP(=O)(N)N(CCCl)CCCl and InChIKey UBJAZFXJPCTQTQ-CQOLUAMGSA-N provide machine-readable descriptors of connectivity and stereochemistry [2] [6].
Deuterium-labeled analogs facilitate metabolic tracing and quantitative mass spectrometry. The principal deuterated form replaces hydrogen atoms in the 2-chloroethyl groups with deuterium, yielding N-[amino(but-3-enoxy)phosphoryl]-2-chloro-N-(2-chloro-2,2-dideuterioethyl)-2,2-dideuterioethanamine (Molecular formula: C₈H₁₃D₄Cl₂N₂O₂P; Molar mass: 279.13 g/mol) [6]. Key characteristics include:
Nuclear Magnetic Resonance (NMR)¹H and ¹³C NMR spectra provide atomic-resolution structural validation. Characteristic signals include:
Table 2: Key NMR Assignments
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 5.70–5.85 | m | H₂C=CH- (C3/C4) |
¹H | 4.95–5.10 | dd | =CH₂ (C4) |
¹H | 3.95–4.05 | t | -O-CH₂- (C1) |
¹H | 3.55–3.65 | t | -N-CH₂-CH₂Cl |
¹H | 2.35–2.45 | dt | -CH₂-CH= (C2) |
¹³C | 133.5 | - | C3 (HC=) |
¹³C | 117.8 | - | C4 (=CH₂) |
¹³C | 67.2 | - | C1 (-O-CH₂-) |
¹³C | 52.5 | - | -N-CH₂- |
³¹P | 8.5 | s | Phosphorus |
Mass Spectrometry (MS)Electrospray ionization (ESI) in positive mode exhibits characteristic fragmentation:
Infrared Spectroscopy (IR)Vibrational modes confirm functional groups:
Lipophilicity (XLogP3)The computed partition coefficient XLogP3 = 1.2 ± 0.3 indicates moderate lipophilicity, consistent with:
Hydrogen Bonding Capacity
Table 3: Hydrogen Bonding Thermodynamics
Parameter | Value | Implication |
---|---|---|
Calculated ΔG_solv | -15.2 kcal/mol | Moderate aqueous solubility |
H-bond Donor Count | 3 | Facilitates protein target engagement |
H-bond Acceptor Count | 5 | Enables solvation in polar media |
Molecular dynamics simulations reveal water coordination at P=O (avg. 2.3 H-bonds) and N-H sites (avg. 1.8 H-bonds per NH). The terminal alkene shows negligible polarity, aligning with XLogP3 predictions [10].
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